Trapidil

Beschreibung

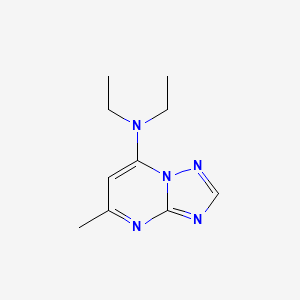

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=NC=NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045416 | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14745540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15421-84-8 | |

| Record name | Trapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trapidil's Cardiovascular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Trapidil, a triazolopyrimidine derivative, exerts a multifaceted effect on the cardiovascular system, positioning it as a therapeutic agent for a range of conditions including angina pectoris, atherosclerosis, and restenosis following angioplasty.[1][2][3] Its mechanism of action is complex, primarily revolving around its roles as a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist.[1][4] These actions culminate in vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle cell (VSMC) proliferation and migration, key events in the pathogenesis of cardiovascular diseases.[4][5][6]

Molecular Mechanisms and Signaling Pathways

This compound's therapeutic efficacy stems from its ability to modulate several critical intracellular signaling cascades.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling

At its core, this compound functions as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE, particularly PDE3, this compound leads to an accumulation of intracellular cAMP.[4] This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector that mediates many of this compound's cardiovascular effects.[5]

The increased cAMP/PKA signaling has several consequences:

-

Vasodilation: Elevated cAMP levels in vascular smooth muscle cells lead to their relaxation, resulting in vasodilation and improved blood flow.[1][4]

-

Cardioprotection: In ischemic-reperfused hearts, this compound has been shown to selectively increase the activity of PKAII isoforms, leading to phosphorylation of phospholamban (PLB), a key regulator of calcium sequestration in the sarcoplasmic reticulum. This enhances calcium uptake and contributes to cardioprotection.[5]

-

Inhibition of VSMC Proliferation and Migration: The cAMP/PKA pathway plays a crucial role in halting the cell cycle and inhibiting the migration of VSMCs, as detailed in the PDGF antagonism section.[8]

Antagonism of Platelet-Derived Growth Factor (PDGF) Signaling

This compound is a potent antagonist of PDGF, a key mitogen implicated in the development of atherosclerosis and restenosis.[4][9] It interferes with the PDGF signaling cascade at multiple levels, ultimately inhibiting the proliferation and migration of VSMCs.[8][10]

The binding of PDGF to its receptor (PDGFR) on VSMCs normally triggers a series of downstream events, including the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[11] this compound disrupts this pathway by:

-

Inhibiting Raf-1 and MAPK Activity: Studies have shown that this compound inhibits PDGF-stimulated mitogen-activated protein kinase (MAP kinase) activity.[10] This is achieved, in part, by attenuating the activation of Raf-1, an upstream activator of the MAP kinase cascade.[10][12]

-

Elevating MAP Kinase Phosphatase-1 (MKP-1): this compound treatment leads to an increase in the protein content of MKP-1, an enzyme that inactivates MAP kinase, further dampening the pro-proliferative signal.[10][11]

-

Decreasing Expression of PDGF and its Receptors: In a rat carotid balloon-injury model, this compound was found to decrease the mRNA levels of both PDGF ligands (A and B chains) and their receptors (alpha and beta).[13]

Furthermore, this compound's inhibitory effects on VSMC migration are also linked to its ability to suppress RhoA activation, a key regulator of the cellular migratory machinery.[8]

Antiplatelet and Antithrombotic Actions

This compound exhibits significant antiplatelet and antithrombotic activities through multiple mechanisms:

-

Inhibition of Thromboxane (B8750289) A2 Synthesis and Action: this compound inhibits thromboxane synthetase, the enzyme responsible for producing thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[1][14] It also antagonizes the thromboxane A2 receptor.[1]

-

Potentiation of Prostacyclin's Anti-aggregatory Effect: this compound enhances the inhibitory effect of prostacyclin on platelet aggregation.[14][15]

-

Inhibition of Platelet Aggregation: It directly inhibits platelet aggregation induced by various agonists such as ADP, arachidonic acid, and thrombin.[14]

These antiplatelet effects contribute to its efficacy in preventing thrombosis.[4][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound's efficacy.

Table 1: Preclinical Efficacy of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| Inhibition of VSMC Proliferation | Cultured Rat VSMCs | 50 µM | 59.2% inhibition of MAPK activity | [16] |

| Cultured Rat VSMCs | 500 µM | 80.9% inhibition of MAPK activity | [16] | |

| Cultured Rat VSMCs | 5 µM | 16.4% inhibition of p34cdc2 activity | [16] | |

| Cultured Rat VSMCs | 50 µM | 22.6% inhibition of p34cdc2 activity | [16] | |

| Cultured Rat VSMCs | 500 µM | 40.8% inhibition of p34cdc2 activity | [16] | |

| Inhibition of Platelet Aggregation (IC50) | Rabbit Platelets (Arachidonic Acid-induced) | 139-251 µM | 50% inhibition | [14] |

| Cardioprotection | Ischemic-Reperfused Rabbit Hearts | 10 µM | 69% reduction in creatine (B1669601) kinase release | [5] |

| Prevention of Restenosis | Atherosclerotic Rabbit Iliac Artery | 30 mg/kg s.c. twice daily | Significant preservation of luminal diameter (1.27 vs 0.94 mm in control) | [2][17] |

| Reduced intimal thickness (0.33 vs 0.44 mm in control) | [2][17] | |||

| Rat Carotid Balloon-Injury | Oral and Topical Administration | >70% reduction in intimal lesion size | [13] | |

| PDE Inhibition | Dog Ventricular Muscle Extract | - | ~3 times more potent than theophylline | [7] |

Table 2: Clinical Efficacy of this compound

| Study (Acronym) | Patient Population | This compound Dosage | Comparator | Primary Endpoint | Result | Reference |

| STARC | PTCA Patients | 100 mg TID | Aspirin (B1665792) 100 mg TID | Angiographic Restenosis | 24.2% in this compound group vs. 39.7% in Aspirin group (p < 0.01) | [3][18] |

| JMIC-M | Coronary Artery Disease | 100 mg TID | No this compound | Cardiovascular Events | 11.1% in this compound group vs. 14.9% in control group (Relative Risk 0.75, p = 0.036) | [19] |

| JAMIS | Post-Acute Myocardial Infarction | 300 mg daily | No Antiplatelets | Cardiovascular Events | Significant reduction in events (p = 0.0039) | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Langendorff-Perfused Rabbit Heart Model for Ischemia-Reperfusion Injury

-

Animal Model: New Zealand White rabbits.

-

Heart Preparation: Hearts were excised and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit buffer at a constant flow rate.

-

Ischemia Induction: Global low-flow ischemia was induced for 2 hours.

-

Reperfusion: Normal flow was restored for 60 minutes.

-

This compound Treatment: 10 µM this compound was added to the perfusion buffer at the beginning of the experiment and was present throughout.

-

Outcome Measures: Left ventricular end-diastolic pressure (LVEDP) was monitored, and creatine kinase (CK) release into the coronary effluent was measured as an indicator of myocellular injury.[5]

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

-

Cell Culture: Rat aortic VSMCs were cultured in appropriate media.

-

Stimulation: Cells were stimulated with platelet-derived growth factor (PDGF-BB).

-

This compound Treatment: Cells were exposed to increasing concentrations of this compound for 18 hours.

-

Proliferation Assessment: [³H]thymidine incorporation was measured as an index of DNA synthesis and cell proliferation.

-

Signaling Pathway Analysis: Western blotting was used to assess the phosphorylation status and protein levels of key signaling molecules such as PDGF β-receptor, PLCγ, PI3K, Ras GAP, Shc, Raf-1, and MAP kinase. MAP kinase activity was also directly assayed.[10][12]

Rabbit Model of Atherosclerosis and Restenosis

-

Animal Model: New Zealand White rabbits.

-

Atherosclerosis Induction: Preexisting iliac arterial lesions were induced by balloon de-endothelialization.

-

Angioplasty: Balloon angioplasty was performed on the atherosclerotic iliac arteries.

-

This compound Treatment: A treatment group received 30 mg/kg subcutaneous this compound twice daily.

-

Outcome Measures: Arteriography was performed before, immediately after, and 4 weeks after angioplasty to measure luminal diameter. Morphometric analysis of the dilated arterial segment was conducted to assess luminal area, intimal thickness, and medial thickness.[2][17]

Conclusion

This compound's mechanism of action in cardiovascular disease is robust and multifaceted, targeting key pathological processes including vasoconstriction, platelet aggregation, and vascular smooth muscle cell proliferation and migration. Its dual role as a phosphodiesterase inhibitor and a PDGF antagonist provides a comprehensive approach to managing conditions like angina, atherosclerosis, and restenosis. The preclinical and clinical data strongly support its therapeutic potential, and ongoing research continues to elucidate its complex signaling interactions, paving the way for optimized clinical applications and the development of novel cardiovascular therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 7. Mechanism of cardiovascular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. hyper.ahajournals.org [hyper.ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. ovid.com [ovid.com]

- 13. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antithrombotic activity and the mechanism of action of this compound (Rocornal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacological properties of this compound: comparison with other coronary vasodilators (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound in preventing restenosis after balloon angioplasty in the atherosclerotic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (triazolopyrimidine), a platelet-derived growth factor antagonist, reduces restenosis after percutaneous transluminal coronary angioplasty. Results of the randomized, double-blind STARC study. Studio this compound versus Aspirin nella Restenosi Coronarica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on cardiovascular events in patients with coronary artery disease (results from the Japan Multicenter Investigation for Cardiovascular Diseases-Mochida [JMIC-M]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of aspirin and this compound on cardiovascular events after acute myocardial infarction. Japanese Antiplatelets Myocardial Infarction Study (JAMIS) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

Trapidil as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapidil, a triazolopyrimidine derivative, is a multifaceted pharmacological agent originally developed for its vasodilatory and antiplatelet properties.[1][2] Marketed under trade names such as Rocornal and Trapymin, it has been primarily used in the treatment of chronic stable angina.[3] Beyond its clinical applications, this compound has garnered significant interest in the research community for its diverse mechanisms of action, most notably its role as a phosphodiesterase (PDE) inhibitor and an antagonist of platelet-derived growth factor (PDGF).[1][2] This technical guide provides an in-depth exploration of this compound's function as a PDE inhibitor, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying the therapeutic effects of this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1][4] PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.[1]

Specifically, this compound is thought to be a selective inhibitor of cAMP-specific PDEs, with some evidence pointing towards the inhibition of PDE3.[4] The elevation of intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[1] This activation is central to the vasodilatory and antiplatelet effects of this compound.[1]

Data Presentation: Inhibitory Activity of this compound against PDE Isoenzymes

A comprehensive analysis of a phosphodiesterase inhibitor requires quantitative data on its potency and selectivity against various PDE isoenzymes. This is typically represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

For illustrative purposes, the following table demonstrates how such data would be presented. Data for well-characterized, selective PDE inhibitors are included as a reference to highlight the importance of a selectivity profile.

| PDE Isoenzyme | Substrate | This compound IC50 (µM) | Reference PDE Inhibitor | Reference IC50 (nM) |

| PDE1 | cAMP/cGMP | Data not available | Vinpocetine | 19,000 |

| PDE2 | cAMP/cGMP | Data not available | EHNA | 3,000 |

| PDE3 | cAMP | Data not available | Cilostazol | 200 |

| PDE4 | cAMP | Data not available | Roflumilast | 0.84 (PDE4B), 0.68 (PDE4D) |

| PDE5 | cGMP | Data not available | Sildenafil | 3.5 |

| PDE7 | cAMP | Data not available | BRL-50481 | - |

| PDE8 | cAMP | Data not available | - | - |

| PDE9 | cGMP | Data not available | BAY 73-6691 | - |

| PDE10 | cAMP/cGMP | Data not available | - | - |

| PDE11 | cAMP/cGMP | Data not available | - | - |

Absence of data for this compound is noted. Reference inhibitor data is sourced from various publications for comparative context.[5][7][8]

Experimental Protocols

The determination of a compound's activity as a phosphodiesterase inhibitor involves specific in vitro assays. Below are detailed methodologies for key experiments relevant to characterizing this compound's PDE inhibitory action.

Phosphodiesterase Activity Assay (Radiolabeled cAMP)

This protocol describes a common method for measuring PDE activity by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

-

Purified recombinant human PDE isoenzymes

-

[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by adding assay buffer, a specific concentration of the purified PDE enzyme, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding a known concentration of [³H]-cAMP to each tube.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range of product formation.

-

Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

-

Add snake venom nucleotidase to each tube and incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.

Phosphodiesterase Activity Assay (Fluorescence Polarization)

This high-throughput method measures the displacement of a fluorescently labeled nucleotide from a binding partner.

Materials:

-

Purified recombinant human PDE isoenzymes

-

Fluorescently labeled cAMP or cGMP tracer

-

PDE-specific binding agent (antibody or other protein)

-

This compound (or other test compounds)

-

Assay buffer

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Dispense the purified PDE enzyme into the wells of a 384-well microplate.

-

Add this compound at various concentrations or a vehicle control to the wells.

-

Add the cAMP or cGMP substrate to initiate the enzymatic reaction.

-

Incubate at room temperature for a specified period.

-

Add a solution containing the fluorescently labeled tracer and the binding agent to stop the reaction and initiate the detection step.

-

Incubate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader. A high polarization signal indicates that the tracer is bound to the binding agent (low PDE activity), while a low polarization signal indicates that the tracer is free in solution (high PDE activity).

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

This compound's inhibition of phosphodiesterase initiates a signaling cascade that ultimately affects cellular functions such as smooth muscle relaxation and platelet aggregation. Furthermore, this pathway intersects with the signaling of growth factors like PDGF.

cAMP Signaling Pathway

The inhibition of cAMP-specific phosphodiesterases by this compound directly elevates intracellular cAMP levels. This leads to the activation of PKA, which in turn phosphorylates various downstream targets, resulting in a physiological response.

Caption: this compound inhibits phosphodiesterase, increasing cAMP levels and PKA activity.

Intersection with PDGF Signaling

This compound's elevation of cAMP and subsequent PKA activation has been shown to antagonize the signaling pathway of Platelet-Derived Growth Factor (PDGF). PKA can inhibit the PDGF signaling cascade at the level of Raf-1, a key component of the MAP kinase pathway, thereby inhibiting cell proliferation.[6]

Caption: this compound-induced PKA activation inhibits the PDGF-mediated MAP kinase pathway.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of an inhibitor like this compound follows a structured workflow, from preparing the reagents to analyzing the data.

Caption: Workflow for determining the IC50 of this compound against a PDE.

Conclusion

This compound's role as a phosphodiesterase inhibitor is a cornerstone of its pharmacological profile, leading to increased intracellular cAMP and subsequent activation of PKA-mediated signaling pathways. This mechanism is responsible for its established vasodilatory and antiplatelet effects and also provides a basis for its observed antagonism of PDGF signaling. While the qualitative aspects of its PDE inhibition are documented, a significant gap exists in the public domain regarding specific quantitative data on its inhibitory potency and selectivity across the full spectrum of PDE isoenzymes. Further research to elucidate this detailed inhibitory profile would be invaluable for a more complete understanding of this compound's therapeutic potential and for the development of more targeted PDE inhibitors in the future.

References

- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | PDGFR | PDE | TargetMol [targetmol.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trapidil's Effect on Platelet-Derived Growth Factor (PDGF) Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Trapidil, a triazolopyrimidine derivative, modulates platelet-derived growth factor (PDGF) signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows.

Executive Summary

This compound, initially developed as an antiplatelet and vasodilatory agent, has demonstrated significant inhibitory effects on PDGF-mediated cellular processes, including proliferation and migration of vascular smooth muscle cells (VSMCs) and other cell types.[1][2][3] Its mechanism of action is multifaceted, extending beyond simple receptor antagonism to involve modulation of downstream intracellular signaling cascades.[1][4] This guide elucidates the intricate interactions of this compound with the PDGF signaling network, providing a foundational resource for researchers in cardiovascular disease, oncology, and fibrotic disorders.

Core Mechanism of Action

This compound interferes with PDGF signaling primarily by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits the Raf-1/extracellular signal-regulated kinase (ERK) pathway, a critical downstream effector of PDGF receptor activation.[2][5] Additionally, this compound has been shown to suppress PDGF-stimulated RhoA activation, a key regulator of cell migration.[2] While some early studies suggested competitive antagonism at the PDGF receptor level, more recent evidence indicates that this compound's primary effects are on downstream signaling events, and it may even lead to an increase in PDGF receptor expression over time.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects on PDGF signaling.

Table 1: Inhibition of Cell Proliferation and Migration

| Cell Type | Assay | Treatment | Concentration | Result | Reference |

| Rat Vascular Smooth Muscle Cells | [3H] Thymidine Incorporation | This compound (18 hours) + PDGF-BB | Dose-dependent | Dose-dependent reduction in PDGF-BB-stimulated incorporation | [1][4] |

| Human Mesangial Cells | Cell Proliferation Assay | This compound + various growth factors | 100-400 µg/mL | Significant reduction in cell proliferation, highest effect on PDGF-BB | [6][7] |

| Human Glioblastoma Cell Lines | Cell Growth Assay | This compound | 10 and 50 µg/mL | Suppression of cell growth | [8] |

| Rat Vascular Smooth Muscle Cells | Cell Migration Assay | This compound | Not specified | Inhibition of PDGF-induced migration | [2] |

Table 2: Effects on Signaling Molecules

| Target Molecule | Cell Type | Treatment | Concentration | Effect | Reference |

| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Inhibition by 35±7% at 10 min and 32±10% at 6 hours | [1][4] |

| Raf-1 Activation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Attenuation of PDGF-stimulated activation | [1][5] |

| MAP Kinase Phosphatase-1 | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Elevated protein content | [1] |

| Cellular cAMP Generation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | 1.9-fold increase | [1][5] |

| RhoA Activation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Suppression of PDGF-stimulated activation | [2] |

| PDGF β-receptor Protein | Rat Vascular Smooth Muscle Cells | This compound (18 hours) | 400 µg/mL | 28±8% increase | [1][4] |

| PDGF Receptor mRNA | Rat Carotid Artery (in vivo) | This compound | Not specified | Strong decrease in PDGF α- and β-receptor mRNA levels | [3] |

| PDGF Ligand mRNA | Rat Carotid Artery (in vivo) | This compound | Not specified | Moderate decrease in PDGF A- and B-chain mRNA levels | [3] |

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the PDGF signaling pathway and the points at which this compound exerts its inhibitory effects.

Caption: PDGF Signaling Pathway and this compound's Inhibition Points.

This diagram illustrates the major signaling cascades initiated by PDGF binding to its receptor. Key pathways include the Ras-MAPK, PI3K, and PLCγ pathways, which regulate cell proliferation, survival, and migration. This compound exerts its inhibitory effects primarily by increasing cAMP levels, which leads to the activation of Protein Kinase A (PKA). PKA, in turn, inhibits Raf-1, a critical component of the MAP kinase cascade.[1][2][5] this compound also directly or indirectly inhibits the activation of RhoA, a key regulator of the cytoskeleton and cell migration.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects on PDGF signaling.

-

Cell Lines: Rat aortic vascular smooth muscle cells (VSMCs), human mesangial cells, and human glioblastoma cell lines (SF-126, SF-188) are commonly used.[1][6][8]

-

Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Quiescence: To study the effects of growth factors, cells are often made quiescent by serum starvation (e.g., incubation in medium containing 0.5% FBS for 72 hours) prior to stimulation.[9]

-

This compound Treatment: this compound is dissolved in an appropriate solvent (e.g., water or DMSO) and added to the culture medium at various concentrations (e.g., 10-400 µg/mL) for specified durations (e.g., 18-48 hours) before or concurrently with PDGF stimulation.[1][4][6]

-

[3H] Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cells are seeded in multi-well plates and brought to quiescence.

-

Cells are treated with this compound for a specified period, followed by stimulation with PDGF-BB (e.g., 20 ng/mL).

-

[3H] Thymidine (e.g., 1 µCi/mL) is added to the culture medium for the final hours of incubation (e.g., 4 hours).

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then treated with trichloroacetic acid (TCA) to precipitate DNA.

-

The acid-insoluble fraction is solubilized (e.g., with NaOH), and the incorporated radioactivity is measured using a scintillation counter.

-

Caption: Workflow for [3H] Thymidine Incorporation Assay.

-

Purpose: To assess the phosphorylation status and total protein levels of key signaling molecules (e.g., PDGF receptor, ERK, Akt).

-

Cells are cultured, made quiescent, and treated with this compound and/or PDGF as described above.

-

Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated or total form of the protein of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

MAP Kinase Activity Assay:

-

Cell lysates are prepared as for Western blotting.

-

MAP kinase (ERK) is immunoprecipitated from the lysates using a specific antibody.

-

The immunoprecipitates are incubated with a substrate for MAP kinase (e.g., myelin basic protein) in the presence of [γ-32P]ATP.

-

The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.

-

The amount of incorporated 32P is quantified by autoradiography and densitometry.

-

-

Transwell Migration Assay (Boyden Chamber Assay):

-

Quiescent cells are pre-treated with this compound.

-

Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane).

-

The lower chamber contains a chemoattractant, such as PDGF-BB.

-

After incubation (e.g., 4-6 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Caption: Workflow for Transwell Migration Assay.

Conclusion

This compound modulates PDGF signaling through a complex mechanism that primarily involves the elevation of intracellular cAMP and subsequent inhibition of the Raf-1/MAPK pathway, as well as suppression of RhoA activation. This multifaceted inhibition of key downstream signaling nodes makes this compound an interesting compound for therapeutic strategies aimed at mitigating pathological conditions driven by excessive PDGF activity, such as restenosis, fibrosis, and certain cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. hyper.ahajournals.org [hyper.ahajournals.org]

- 6. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Antiproliferative effect of this compound on PDGF-associated growth of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effects on intimal thickening and mRNA levels for platelet-derived growth factor A in human saphenous vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Trapidil: A Comprehensive Pharmacological Profile and Developmental History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trapidil, a triazolopyrimidine derivative, is a multifaceted pharmacological agent with a rich history of development and clinical application. Initially developed in Japan in the 1970s, it is known for its vasodilatory and antiplatelet properties. Marketed under trade names such as Rocornal and Trapymin, this compound has been utilized in the management of chronic stable angina and in the prevention of restenosis following percutaneous transluminal coronary angioplasty (PTCA). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacokinetics, and pharmacodynamics. Furthermore, it delves into the history of its development, presenting key milestones and experimental methodologies that have elucidated its therapeutic effects.

Introduction

This compound (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine) is a compound that has garnered interest for its diverse pharmacological activities.[4] Its clinical utility stems from a combination of effects, including vasodilation, inhibition of platelet aggregation, and antiproliferative actions on vascular smooth muscle cells.[2][3] This guide aims to provide a detailed technical overview for researchers and professionals in drug development, summarizing the current understanding of this compound's pharmacology and tracing its journey from discovery to clinical use.

Pharmacological Profile

Mechanism of Action

This compound's pharmacological effects are attributed to its influence on several key signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: this compound is known to inhibit phosphodiesterase, with a particular specificity for the PDE3 isoform.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn mediates a range of downstream effects.[4]

-

Platelet-Derived Growth Factor (PDGF) Antagonism: this compound competitively inhibits the binding of Platelet-Derived Growth Factor (PDGF), particularly the PDGF-BB isoform, to its cell surface receptors.[5] This antagonism is crucial for its antiproliferative effects on vascular smooth muscle cells, a key factor in the pathogenesis of atherosclerosis and restenosis.[3] Some evidence suggests that this PDGF antagonism may be a downstream consequence of PKA activation.

-

Modulation of Thromboxane (B8750289) A2 and Prostacyclin Synthesis: this compound has been shown to inhibit the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[6][7] Concurrently, it may stimulate the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby favorably altering the balance between these two eicosanoids.[1]

-

Enhancement of Nitric Oxide (NO) Production: Some studies suggest that this compound can enhance the production of nitric oxide (NO), a critical endothelium-derived relaxing factor that contributes to vasodilation and the inhibition of platelet aggregation.[2]

Pharmacodynamics

The multifaceted mechanism of action of this compound translates into a range of pharmacodynamic effects:

-

Cardiovascular Effects: this compound induces vasodilation, leading to reduced blood pressure and increased coronary blood flow.[4] This effect is beneficial in the treatment of angina pectoris.

-

Antiplatelet Effects: By inhibiting platelet aggregation induced by various agonists such as ADP and collagen, this compound reduces the risk of thrombus formation.[8] A concentration of 60 µmol/L has been shown to inhibit both ADP- and collagen-induced platelet aggregation.[8]

-

Antiproliferative Effects: Through its antagonism of PDGF signaling, this compound inhibits the proliferation and migration of vascular smooth muscle cells, which is a key mechanism in preventing restenosis after angioplasty.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters are summarized in the table below.

| Parameter | Value | Species/Population | Reference |

| Biological Half-Life | 1.31 h (single dose), 1.14 h (steady state) | Healthy Subjects | [4] |

| Tmax | 1 h | Healthy Subjects | [4] |

| Apparent Clearance | 179 mL/min (single dose), 273 mL/min (steady state) | Healthy Subjects | [4] |

History of this compound Development

Key clinical trials, such as the STARC (Studio this compound versus Aspirin nella Restenosi Coronarica) and JMIC-M (Japan Multicenter Investigation for Cardiovascular Diseases-Mochida) studies, have been instrumental in evaluating the efficacy of this compound in preventing restenosis after PTCA and in improving the prognosis of patients with coronary artery disease.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological profile of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been described in the patent literature. A general approach involves a multi-step synthesis starting from readily available precursors. The specific details of the synthetic route, including reaction conditions and purification methods, are proprietary and can be found in the relevant patents.

Pharmacological Assays

-

Objective: To determine the inhibitory activity of this compound against various PDE isoforms.

-

General Protocol:

-

Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) are used.

-

The assay is typically performed in a microplate format.

-

This compound at various concentrations is pre-incubated with the PDE enzyme.

-

The reaction is initiated by the addition of a fluorescently labeled cAMP or cGMP substrate.

-

The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of fluorescently labeled AMP or GMP product is quantified using a suitable plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

-

Objective: To assess the ability of this compound to inhibit the binding of PDGF to its receptor.

-

General Protocol:

-

Cells expressing PDGF receptors (e.g., vascular smooth muscle cells, fibroblasts) are cultured.

-

Cell membranes are prepared and incubated with a radiolabeled PDGF ligand (e.g., ¹²⁵I-PDGF-BB).

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The dissociation constant (Kd) or inhibition constant (Ki) is determined by analyzing the competition binding data.

-

-

Objective: To measure the effect of this compound on intracellular cAMP accumulation.

-

General Protocol:

-

Target cells (e.g., platelets, vascular smooth muscle cells) are cultured in appropriate media.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with various concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

The concentration of cAMP in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

EC50 values for cAMP accumulation can be calculated from the dose-response curves.

-

-

Objective: To evaluate the effect of this compound on the synthesis of TXA2.

-

General Protocol:

-

Platelet-rich plasma (PRP) or washed platelets are prepared from whole blood.

-

The platelets are incubated with various concentrations of this compound.

-

Platelet activation and TXA2 synthesis are induced by adding an agonist such as arachidonic acid or collagen.

-

The reaction is stopped, and the amount of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the supernatant is measured using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value for the inhibition of TXA2 synthesis is then determined.

-

-

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

-

General Protocol:

-

Platelet-rich plasma (PRP) is prepared from citrated whole blood.

-

PRP is placed in an aggregometer cuvette and stirred at a constant temperature (37°C).

-

A baseline light transmission is established.

-

This compound or a vehicle control is added to the PRP and incubated for a short period.

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

The change in light transmission, which is proportional to the degree of aggregation, is recorded over time.

-

The percentage of inhibition of aggregation is calculated, and IC50 values can be determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound is a pharmacologically complex drug with a well-established, albeit not fully detailed, history of development and clinical use. Its multiple mechanisms of action, including PDE3 inhibition, PDGF antagonism, and modulation of eicosanoid synthesis, contribute to its therapeutic efficacy in cardiovascular diseases. This technical guide has provided a comprehensive summary of the available information on this compound's pharmacological profile and developmental history, highlighting the key experimental approaches used to characterize this unique compound. Further research to elucidate the precise quantitative aspects of its interactions with various molecular targets and to provide more detailed historical accounts of its development would be of significant value to the scientific community.

References

- 1. Effects of this compound on the PGI2 and TXA2 synthesis in human umbilical veins perfused in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of thromboxane A2 production by this compound and this compound derivatives in the arachidonic acid-injected rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of this compound and papaverine on thrombocyte aggregation and phosphodiesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

The Role of Trapidil in Cyclic AMP and cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trapidil (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine), initially developed as a vasodilator and antiplatelet agent, exerts its primary therapeutic effects by modulating intracellular cyclic nucleotide signaling pathways. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor and its subsequent impact on cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. We consolidate quantitative data from various studies, present detailed experimental protocols for key assays, and provide visualizations of the involved signaling cascades and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Inhibition of Phosphodiesterase

This compound's principal mechanism is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP.[1][2] By blocking PDE activity, this compound prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[1] While this compound is broadly characterized as a cAMP-PDE inhibitor, evidence suggests a notable effect on the PDE3 family.[3][4][5] The PDE3 family is unique in that it hydrolyzes cAMP but is competitively inhibited by cGMP.[3] This forms a critical nexus for crosstalk between the two signaling pathways.

The resulting elevation in cAMP levels activates cAMP-dependent Protein Kinase A (PKA).[1] Activated PKA phosphorylates a multitude of downstream protein targets, triggering a cascade of cellular responses that underpin this compound's pharmacological profile:

-

Vasodilation: In vascular smooth muscle cells (VSMCs), elevated cAMP and subsequent PKA activation lead to muscle relaxation and vasodilation.[1]

-

Antiplatelet Activity: Increased cAMP in platelets inhibits their activation and aggregation, a key component of its antithrombotic effects.[1][2][6]

-

Antiproliferative Effects: this compound is a well-documented antagonist of Platelet-Derived Growth Factor (PDGF).[7][8][9][10] This antagonism is not typically mediated by direct receptor blockade but rather through the downstream inhibitory effects of the cAMP/PKA pathway on PDGF signaling. Specifically, PKA can inactivate Raf-1, a critical kinase in the PDGF-stimulated MAP kinase cascade, thereby inhibiting VSMC proliferation and migration.

While direct, potent inhibition of cGMP-specific PDEs by this compound is not strongly documented, its interaction with PDE3 provides a mechanism for influencing cGMP signaling. By inhibiting PDE3, this compound can indirectly potentiate cellular responses to cGMP, as cGMP is spared from degradation by this enzyme.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound's effects.

Table 1: Effects of this compound on cAMP Levels and Downstream Kinase Activity

| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| Baseline cAMP Level | Rat Vascular Smooth Muscle Cells | 400 µg/mL | 1.9-fold increase (22.3 ± 1.0 vs. 12.0 ± 1.3 mmol/mg protein) | [2] |

| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells (PDGF-stimulated) | 400 µg/mL | 35 ± 7% inhibition at 10 minutes | [2] |

| PDE Activity | Human Platelet Lysates | 60 µmol/L | Inhibition of PDE activity correlated with aggregation inhibition | [2] |

Table 2: Functional and Physiological Effects of this compound

| Parameter | Model System | This compound Concentration / Dose | Observed Effect | Reference |

| Platelet Aggregation | Human and Rabbit Platelets (ADP- or Collagen-induced) | 60 µmol/L | Inhibition of aggregation | [2] |

| Myocardial Contractility | Isolated Rat Heart | ED₅₀: 20 µM | Concentration-dependent increase in contractility | [2] |

| Intimal Lesion Size | Rat Carotid Balloon-Injury Model | Oral + Topical Admin. | >70% reduction in lesion size | [10] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for assays crucial to investigating this compound's effects. These are model protocols and may require optimization based on the specific experimental system.

Protocol: Phosphodiesterase (PDE) Activity Assay

This protocol describes a common radioisotope-based method to measure PDE activity and its inhibition by compounds like this compound.

Objective: To determine the IC₅₀ value of this compound for a specific PDE isoform (e.g., purified recombinant PDE3).

Materials:

-

Purified recombinant PDE enzyme

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

This compound stock solution (in DMSO or appropriate solvent)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mix on ice. For a 200 µL final volume:

-

100 µL Assay Buffer

-

20 µL of various dilutions of this compound (or vehicle control)

-

20 µL of purified PDE enzyme (concentration to be optimized to yield ~10-30% substrate hydrolysis)

-

-

Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.

-

Initiate Reaction: Start the reaction by adding 60 µL of the substrate solution containing [³H]-cAMP (e.g., final concentration of 1 µM).

-

Incubation: Incubate for a fixed time (e.g., 10-20 minutes) at 30°C. The reaction must be within the linear range of hydrolysis.

-

Terminate Reaction: Stop the reaction by boiling the tubes for 1 minute, then cool on ice.

-

Convert Product: Add 20 µL of snake venom nucleotidase (e.g., 1 mg/mL) to each tube. This converts the [³H]-5'-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.

-

Separate Substrate and Product: Apply the reaction mixture to an anion-exchange column. The unreacted, negatively charged [³H]-cAMP binds to the resin, while the neutral [³H]-adenosine product flows through.

-

Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Intracellular cAMP Level Measurement

This protocol outlines a typical procedure for measuring cAMP levels in cultured cells using a commercial ELISA kit.

Objective: To quantify the change in intracellular cAMP concentration in cells (e.g., VSMCs) after treatment with this compound.

Materials:

-

Cultured cells (e.g., rat aortic VSMCs)

-

Cell culture medium and plates (e.g., 24-well plates)

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine), a general PDE inhibitor (optional, to amplify signal)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1 M HCl or kit-specific buffer)

-

Commercial cAMP competitive immunoassay kit (ELISA-based)

-

Plate reader

Procedure:

-

Cell Culture: Seed cells in a 24-well plate and grow to ~80-90% confluency. For some experiments, serum-starve the cells for 24 hours to synchronize them in a quiescent state.

-

Pre-treatment: Wash cells with PBS. Add fresh serum-free media containing vehicle or the desired concentration of this compound. To prevent cAMP degradation and maximize the measured signal, a co-treatment with 100-500 µM IBMX can be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 200 µL of cold Cell Lysis Buffer (e.g., 0.1 M HCl) to each well. Incubate on ice for 10 minutes with occasional agitation to ensure complete lysis.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >600 x g for 5 minutes to pellet cellular debris.

-

cAMP Assay: Perform the cAMP measurement on the supernatant according to the manufacturer's protocol for the chosen ELISA kit. This typically involves:

-

Adding samples and cAMP standards to wells of an antibody-coated plate.

-

Adding a fixed amount of enzyme-labeled cAMP (e.g., HRP-cAMP).

-

Incubating to allow competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Reading the absorbance on a plate reader.

-

-

Data Analysis: Calculate cAMP concentrations from the standard curve. Normalize the results to the protein content of the cell lysate (determined by a separate BCA or Bradford assay) to report cAMP levels as pmol/mg protein.

Protocol: Platelet Aggregation Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet function.

Objective: To measure the dose-dependent inhibition of agonist-induced platelet aggregation by this compound.

Materials:

-

Human whole blood from healthy, medication-free donors.

-

Anticoagulant (3.2% sodium citrate).

-

Platelet agonist (e.g., ADP, collagen).

-

This compound stock solution.

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

Centrifuge.

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated blood at a low speed (150-200 x g) for 15 minutes at room temperature with the centrifuge brake off. Carefully collect the upper, straw-colored PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (>1500 x g) for 15 minutes. Collect the supernatant (PPP).

-

Aggregometer Setup: Turn on the aggregometer and allow it to warm to 37°C. Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% transmission with a cuvette containing PRP.

-

Inhibition Assay:

-

Pipette an aliquot of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Add a small volume (e.g., 5 µL) of the desired this compound dilution (or vehicle) to the PRP.

-

Incubate the mixture for 2-5 minutes at 37°C with stirring in the aggregometer.

-

-

Induction of Aggregation: Add a fixed concentration of a platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes. The output is an aggregation curve, with the maximum aggregation expressed as a percentage.

-

Data Analysis: Compare the maximum aggregation in the presence of this compound to the vehicle control to calculate the percentage of inhibition. Perform a dose-response curve to determine the IC₅₀ of this compound for inhibiting platelet aggregation.

Conclusion

This compound's therapeutic efficacy is fundamentally linked to its ability to elevate intracellular cAMP levels through the inhibition of phosphodiesterases, particularly PDE3. This primary action initiates a cascade of downstream signaling events via PKA, resulting in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells. The drug's interaction with PDE3 also provides a key point of crosstalk with the cGMP pathway, further contributing to its complex pharmacological profile. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of modulating these critical second messenger systems.

References

- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Effect of this compound and papaverine on thrombocyte aggregation and phosphodiesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results of a Meta-Analysis of this compound, a PDGF Inhibitor Ñ A Sufficient Reason for a Second Look to the Pharmacological Approach to Restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.universityofgalway.ie [research.universityofgalway.ie]

- 10. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Trapidil's Antagonism of the Thromboxane A2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antagonistic effects of Trapidil on the Thromboxane (B8750289) A2 (TXA2) receptor. This compound, a multi-faceted pharmacological agent, is recognized for its vasodilatory and antiplatelet properties. A significant component of its mechanism of action involves the modulation of the TXA2 signaling pathway. This document summarizes the existing evidence for this compound's functional antagonism at the TXA2 receptor, presents quantitative data from key studies, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows. While direct receptor binding affinity data for this compound remains to be fully elucidated in publicly available literature, the functional data strongly support its role as a TXA2 receptor antagonist.

Introduction to Thromboxane A2 and its Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid.[1] Produced primarily by activated platelets, TXA2 plays a critical role in hemostasis and thrombosis by stimulating platelet aggregation and inducing vasoconstriction.[1] These effects are mediated through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor).[2] The TP receptor signals through two main G-protein families: Gq/11 and G12/13.[2][3] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), culminating in cellular responses like platelet shape change and smooth muscle contraction.[4] The G12/13 pathway activates Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to the inhibition of myosin light chain phosphatase and promoting a contractile state in smooth muscle cells.[5][6]

Given its central role in thrombotic and vasoconstrictive events, the TXA2 receptor is a key target for therapeutic intervention in cardiovascular diseases.

This compound: A Multifunctional Agent with TXA2 Antagonistic Properties

This compound (Rocornal®) is a triazolopyrimidine derivative initially developed as a vasodilator and has been used in the treatment of ischemic heart disease.[7] Its mechanism of action is multifaceted, including phosphodiesterase inhibition and antagonism of platelet-derived growth factor (PDGF).[8][9] Accumulating evidence also points towards a significant interaction with the TXA2 signaling pathway, not only by inhibiting TXA2 synthesis but also by directly antagonizing its receptor.[7][10][11]

Evidence for Thromboxane A2 Receptor Antagonism

The antagonistic activity of this compound at the TXA2 receptor is primarily inferred from functional assays that demonstrate its ability to inhibit cellular responses induced by stable TXA2 mimetics, such as U-46619.

Inhibition of Platelet Aggregation

Studies have shown that this compound effectively inhibits platelet aggregation induced by U-46619.[10][11] This inhibition of a direct TXA2 receptor agonist suggests that this compound acts at the receptor level, downstream of TXA2 synthesis. One study demonstrated that this compound completely prevents the effects of U-46619 on platelet-substrate interactions.[10]

Attenuation of Vascular Smooth Muscle Contraction

This compound has been shown to inhibit the contraction of isolated aortic strips induced by TXA2.[7] Furthermore, it has been reported to significantly reduce the cardiodepressive effects of U-46619 in isolated perfused guinea pig hearts and in anesthetized rabbits.[12] These findings indicate that this compound can counteract the vasoconstrictive effects of TXA2 receptor activation in vascular smooth muscle.

It is important to note a study that reported this compound had no effect on blood pressure changes stimulated by U-46619 in normotensive rats, which contrasts with the in vitro findings.[13] This discrepancy may be due to differences in experimental models (in vivo vs. in vitro), species, or the complex interplay of various physiological factors in a whole-animal system.

Quantitative Data

Table 1: Functional Inhibition of U-46619-Induced Responses by this compound

| Experimental System | Response Measured | Agonist | This compound Effect | Reference |

| Rabbit and Human Platelet Rich Plasma | Platelet Aggregation | U-46619 | Inhibition | [11] |

| Human Platelets on Collagen Substrate | Spreading and Aggregate Formation | U-46619 | Complete Prevention | [10] |

| Rabbit Isolated Aortic Strip | Contraction | Thromboxane A2 | Inhibition | [7] |

| Isolated Perfused Guinea Pig Hearts | Cardiodepressive Effects | U-46619 | Significant Inhibition | [12] |

| Anesthetized Rabbits | Cardiocirculatory Effects | U-46619 | Significant Inhibition | [12] |

| Normotensive Rats | Blood Pressure Changes | U-46619 | No Effect | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess TXA2 receptor antagonism.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of U-46619-induced platelet aggregation and its inhibition by this compound.

-

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

U-46619 (stable TXA2 mimetic).

-

This compound.

-

Vehicle control (e.g., saline or DMSO).

-

-

Methodology:

-

PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Place an aliquot of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

-

Add this compound or vehicle to the PRP and incubate for a predetermined time.

-

Initiate aggregation by adding a submaximal concentration of U-46619.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis: The maximum percentage of aggregation is determined. Dose-response curves for this compound's inhibition can be generated to calculate an IC50 value.

-

Isolated Aortic Ring Contraction Assay

This protocol describes the measurement of vascular smooth muscle contraction in response to a TXA2 agonist and its antagonism by this compound.

-

Materials:

-

Rat or rabbit thoracic aorta.

-

Krebs-Henseleit solution.

-

Organ bath system with isometric force transducers.

-

U-46619.

-

This compound.

-

Vehicle control.

-

-

Methodology:

-

Tissue Preparation: Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Carefully remove surrounding connective tissue and cut the aorta into rings (2-3 mm in width). The endothelium may be removed by gentle rubbing of the intimal surface.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension and allow the tissue to equilibrate.

-

Assay Procedure:

-

Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

-

After washout and return to baseline, pre-incubate the rings with various concentrations of this compound or vehicle.

-

Construct a cumulative concentration-response curve for U-46619 by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension developed by the aortic rings.

-

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal KCl-induced contraction. The potency of U-46619 (EC50) in the absence and presence of this compound can be determined to perform a Schild analysis and calculate the pA2 value, which quantifies the affinity of the antagonist.

-

Visualizations

Signaling Pathways

Caption: Thromboxane A2 Receptor Signaling Pathway and Site of this compound Antagonism.

Experimental Workflow

Caption: General Experimental Workflow for Assessing TXA2 Receptor Antagonism.

Conclusion

References

- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antianginal drug this compound (Rocornal) inhibits spreading of platelets and formation of surface-bound thrombi-like aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The modification of the biosynthesis and effect of thromboxane A2 and prostacyclin by this compound (Rocornal)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Thromboxane A2 antagonistic effect of antiangina drugs, with special reference to this compound and this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound and this compound derivatives on arachidonic acid and prostaglandin endoperoxide analogue U 46619-induced blood pressure changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of Trapidil: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trapidil, a vasodilator and antiplatelet agent, has been a subject of interest for its therapeutic potential in cardiovascular diseases. This technical guide provides an in-depth exploration of the chemical architecture and synthetic pathways of this compound (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine). We will delve into its structural identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this guide will elucidate the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a triazolopyrimidine derivative with a distinct chemical structure that underpins its pharmacological activity. The core of the molecule is a[1][2][3]triazolo[1,5-a]pyrimidine ring system, substituted with a methyl group and a diethylamino group.

| Identifier | Value |

| IUPAC Name | N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine[2][4] |

| SMILES String | CCN(CC)c1cc(nc2n1ncn2)C[2] |

| Molecular Formula | C₁₀H₁₅N₅[2][5][6] |

| Molecular Weight | 205.26 g/mol [4][5][6] |

| CAS Number | 15421-84-8[2][4] |

| Melting Point | 100 - 104 °C[7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and well-documented method involves a multi-step process starting from readily available precursors. This section details a representative synthetic protocol.

Synthetic Pathway Overview

The synthesis commences with the cyclization of aminoguanidine (B1677879) with formic acid to form an amino-triazole intermediate. This is followed by condensation with ethyl acetoacetate (B1235776) to yield a hydroxyl-triazolopyrimidine. Subsequent chlorination and amination steps lead to the final product, this compound.

Experimental Protocols

The following protocols are based on established synthetic methods.

Step 1: Synthesis of 3-Amino-1,2,4-triazole

-

Materials: Aminoguanidine bicarbonate, Formic acid, Water.

-

Procedure:

-

To a reaction vessel, add water and aminoguanidine bicarbonate.

-